ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H30N2O5S2 and its molecular weight is 502.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, a key component of this compound, play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
Chemical Structure and Synthesis
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is characterized by a unique bicyclic structure that incorporates both indole and thiophene moieties. The synthesis of this compound typically involves several key reactions:
- Formation of the Indole Moiety : The indole structure can be synthesized via cyclization of an appropriate precursor such as an aniline derivative.
- Sulfonylation : The introduction of the sulfonyl group can be achieved through the reaction of the indole with a sulfonyl chloride.
- Amidation : The formation of the amide linkage with propanamide is performed using standard coupling reagents.
- Cyclization : The tetrahydro-cyclohepta[b]thiophene structure is formed through cyclization reactions involving thiophene derivatives.
The complexity of these reactions highlights the synthetic accessibility of this compound while emphasizing the need for optimization to improve yield and purity.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer properties . Research has shown that compounds containing indole and thiophene moieties often induce apoptosis in cancer cells through various mechanisms:
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Antimicrobial and Anti-inflammatory Effects
In addition to its anticancer activity, this compound may also possess antimicrobial and anti-inflammatory properties , which are commonly associated with thiophene derivatives:
- Antimicrobial Activity : Studies have indicated that similar compounds can inhibit bacterial growth and exhibit fungicidal activity against various pathogens.
- Anti-inflammatory Effects : The presence of the indole structure is linked to inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Mechanistic Insights
Research into the mechanisms underlying the biological activity of this compound is ongoing. Key areas of focus include:
- Molecular Docking Studies : These studies help predict how the compound interacts with specific biological targets, such as enzymes involved in cancer progression or inflammation.
- In Vivo Studies : Animal models are being utilized to evaluate the therapeutic efficacy and safety profile of the compound.
Summary Table of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Induces apoptosis; cell cycle arrest | |
Antimicrobial | Inhibits growth of bacteria | |
Anti-inflammatory | Reduces pro-inflammatory cytokines |
Research Highlights
- Anticancer Study (2023) : A study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis in tumor cells.
- Antimicrobial Evaluation (2023) : Compounds with similar structures were tested against a panel of bacteria and fungi, showing significant inhibition zones compared to control groups.
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylindol-3-yl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S2/c1-4-27-15-21(17-11-9-10-13-19(17)27)34(30,31)16(3)23(28)26-24-22(25(29)32-5-2)18-12-7-6-8-14-20(18)33-24/h9-11,13,15-16H,4-8,12,14H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASLBCMVLMWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)C(C)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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